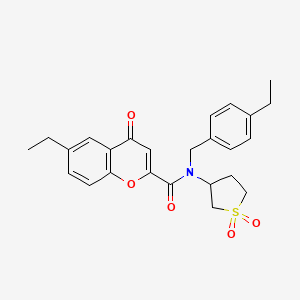

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-ethylbenzyl)-4-oxo-4H-chromene-2-carboxamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-ethylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide featuring a 4-oxo-4H-chromene core substituted with ethyl groups at the 6-position of the chromene ring and the 4-position of the benzyl moiety. Its structure includes a 1,1-dioxidotetrahydrothiophen-3-yl sulfone group, which may enhance solubility and metabolic stability compared to non-sulfonated analogs . The ethyl substituents likely influence lipophilicity and steric interactions, impacting binding affinity and pharmacokinetics.

Properties

Molecular Formula |

C25H27NO5S |

|---|---|

Molecular Weight |

453.6 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-6-ethyl-N-[(4-ethylphenyl)methyl]-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C25H27NO5S/c1-3-17-5-7-19(8-6-17)15-26(20-11-12-32(29,30)16-20)25(28)24-14-22(27)21-13-18(4-2)9-10-23(21)31-24/h5-10,13-14,20H,3-4,11-12,15-16H2,1-2H3 |

InChI Key |

PWBNGELHGRWSLF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-ethylbenzyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

Oxidation to Form the Dioxidotetrahydrothiophenyl Group: The tetrahydrothiophene ring is oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the dioxidotetrahydrothiophenyl group.

Coupling with Ethylbenzyl Group: The final step involves coupling the chromene core with the ethylbenzyl group through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-ethylbenzyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo further oxidation reactions, particularly at the tetrahydrothiophene ring.

Reduction: Reduction reactions can target the carbonyl group in the chromene core.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl and chromene moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or reduced chromene derivatives.

Substitution: Formation of substituted chromene or benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-ethylbenzyl)-4-oxo-4H-chromene-2-carboxamide as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant activity against breast and colon cancer cell lines, suggesting that this compound may exhibit comparable effects due to its chromene structure which is often associated with anticancer properties .

G Protein-Coupled Receptor Activation

This compound has also been studied for its role as a G protein-coupled receptor (GPCR) activator. Specifically, it has been identified as an activator of G protein-gated inwardly rectifying potassium channels (GIRK), which are crucial for regulating neuronal excitability and neurotransmitter release . This property could make it valuable for research into neurological disorders.

Neuroprotective Effects

The activation of GIRK channels by this compound suggests potential neuroprotective effects, making it a candidate for further investigation in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease .

Material Science Applications

In addition to its biological applications, this compound may have utility in material science due to its unique chemical structure. The chromene framework can be modified to enhance photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

Study 1: Anticancer Evaluation

In a recent study published in the Royal Society of Chemistry, researchers synthesized derivatives based on this compound and evaluated their anticancer activity against several human cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range for breast and colon cancer cells .

Study 2: GPCR Activation

Another study focused on the compound's role as a GIRK channel activator demonstrated that modifications to the tetrahydrothiophene moiety could enhance potency and selectivity. The findings suggest that specific substitutions can lead to improved therapeutic profiles for neurological applications .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-ethylbenzyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Key Observations :

- Chloro vs. Ethyl Substitution : Chloro groups (e.g., in BH52628 and BH52631) increase molecular polarity and may enhance electrophilic reactivity, whereas ethyl groups in the target compound likely improve lipophilicity and membrane permeability .

- Benzyl Substituents : The 4-ethylbenzyl group in the target compound contrasts with methoxy (e.g., 3,4-dimethoxybenzyl ) or propoxy (e.g., BH52631 ) derivatives, which introduce hydrogen-bonding or steric bulk.

- Sulfone/Sulfonamide Groups: The 1,1-dioxidotetrahydrothiophen-3-yl sulfone moiety (shared with BH52631 and the dimethoxybenzyl analog ) may confer metabolic stability compared to non-sulfonated analogs like BH52626.

Physicochemical and Pharmacological Implications

- Lipophilicity : The ethyl substituents in the target compound likely increase logP compared to chloro or methoxy analogs, favoring passive diffusion across biological membranes.

- Enzyme Binding : The sulfone group may interact with polar residues in enzyme active sites, as seen in sulfonamide-containing inhibitors (e.g., compound 12 ).

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-ethylbenzyl)-4-oxo-4H-chromene-2-carboxamide, with CAS number 874355-60-9, is a compound of interest due to its potential biological activities. This article delves into its synthesis, structure, and biological properties, particularly focusing on its anticancer activity and other pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 431.5 g/mol. The structure features a chromene backbone, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H21NO5S2 |

| Molecular Weight | 431.5 g/mol |

| CAS Number | 874355-60-9 |

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of chromone derivatives, including those similar to this compound. A study evaluated various chromone derivatives against cancer cell lines such as HL-60, MOLT-4, and MCF-7 using the MTT assay. The findings indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating their potency in inhibiting cancer cell growth:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Chromone Derivative 1 | HL-60 | 42.0 ± 2.7 |

| Chromone Derivative 2 | MOLT-4 | 24.4 ± 2.6 |

| Chromone Derivative 3 | MCF-7 | 68.4 ± 3.9 |

These results suggest that compounds related to the target molecule may possess significant anticancer properties, warranting further investigation into their mechanisms of action.

The mechanism by which chromone derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. This was noted in several studies where chromones were shown to activate apoptotic pathways, leading to cell death in various cancer types including leukemia and breast cancer .

Other Pharmacological Activities

Beyond anticancer effects, compounds similar to this compound have been investigated for other biological activities:

- Antimicrobial Activity : Some studies have suggested potential antimicrobial properties against various pathogens.

- G Protein-Coupled Receptor Activation : Research has identified related compounds as activators of G protein-gated inwardly rectifying potassium (GIRK) channels, which play a role in neuronal signaling and cardiac function .

Case Studies

Several case studies have explored the biological activity of chromone derivatives:

- Study on Cytotoxicity : A series of chromenone derivatives were tested for their cytotoxicity against multiple cancer cell lines. The results demonstrated that modifications in the chemical structure significantly influenced their anticancer potency.

- GIRK Channel Activation Study : Another investigation focused on the activation of GIRK channels by compounds featuring the dioxidotetrahydrothiophen moiety. The results indicated that these compounds exhibited nanomolar potency and improved metabolic stability compared to traditional activators .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity or biological activity?

The compound contains a chromene core (4-oxo-4H-chromene), a sulfone group (1,1-dioxidotetrahydrothiophen-3-yl), and substituted ethyl/benzyl moieties. The sulfone group enhances metabolic stability and hydrogen-bonding potential, while the ethyl and benzyl substituents may modulate lipophilicity and receptor-binding affinity. Chromene derivatives are known for diverse biological activities, including kinase inhibition, as seen in structurally related compounds .

Q. What synthetic methodologies are commonly employed to prepare chromene-2-carboxamide derivatives like this compound?

Chromene-2-carboxamides are typically synthesized via:

- Coupling reactions : Amide bond formation between chromene carboxylic acids and amines under conditions like EDC/HOBt or DCC .

- Multicomponent reactions : For example, condensation of aldehydes, malononitrile, and phenols to form the chromene scaffold, followed by functionalization .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are often used to stabilize intermediates . Characterization relies on NMR (δH/δC), IR, and mass spectrometry to confirm regiochemistry and purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the sulfone-containing tetrahydrothiophene moiety?

- Temperature control : Sulfur oxidation (to sulfone) requires precise temperature modulation (e.g., 0–5°C for controlled reaction rates) .

- Oxidant selection : Use of hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in stoichiometric ratios to avoid overoxidation .

- Purification challenges : Column chromatography with gradients of ethyl acetate/hexane is recommended to separate sulfone byproducts .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for similar chromene-carboxamide derivatives?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to confirm target specificity .

- Off-target profiling : Use kinase inhibitor panels or proteomic approaches to identify unintended interactions .

- Solubility adjustments : Modify DMSO concentrations or use surfactants (e.g., Tween-80) to ensure compound stability in biological assays .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the ethylbenzyl substituent?

- Analog synthesis : Replace the ethyl group with methyl, propyl, or aryl substituents to assess steric/electronic effects .

- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to predict binding interactions with target enzymes like cyclooxygenase or kinases .

- Biological assays : Compare IC50 values in enzyme inhibition assays (e.g., fluorescence-based kinase assays) .

Q. What analytical techniques are critical for characterizing polymorphic forms or solvates of this compound?

- Single-crystal X-ray diffraction : Resolves absolute stereochemistry and hydrogen-bonding networks .

- DSC/TGA : Differentiates between anhydrous and solvated forms by analyzing melting points and thermal stability .

- Powder XRD : Identifies crystalline vs. amorphous phases, which impact solubility and bioavailability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.